molecular formula C14H13Cl2NO2S B2976332 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide CAS No. 350046-48-9

3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide

Cat. No.: B2976332
CAS No.: 350046-48-9
M. Wt: 330.22
InChI Key: DQQURHNJTWFSNQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(1-phenylethyl)benzene-1-sulfonamide (CAS 350046-48-9) is a chemical compound with the molecular formula C14H13Cl2NO2S and a molecular weight of 330.23 . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. This benzenesulfonamide derivative has been identified in scientific research as a novel and potent inhibitor of Oxidative Phosphorylation (OXPHOS) . It specifically targets and inhibits mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain. By inhibiting Complex I, this compound disrupts cellular energy production, depleting ATP levels in cells that are dependent on mitochondrial respiration . This mechanism is a promising therapeutic strategy for targeting certain cancer subtypes, such as pancreatic cancer, which have been shown to rely heavily on OXPHOS for their bioenergetic and biomass production needs . Researchers can leverage this high-purity compound to investigate cancer cell metabolism, explore mechanisms of drug resistance related to metabolic phenotypes, and evaluate potential efficacy in preclinical models.

Properties

IUPAC Name

3,4-dichloro-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-10(11-5-3-2-4-6-11)17-20(18,19)12-7-8-13(15)14(16)9-12/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQURHNJTWFSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,4-Difluoro-N-(1-phenylethyl)benzenesulfonamide

  • Structural Difference : Fluorine replaces chlorine at the 3,4-positions.
  • Impact: Fluorine’s smaller atomic radius and higher electronegativity may alter electronic properties and binding affinity compared to chlorine. No direct biological data are available, but fluorinated analogs often exhibit enhanced metabolic stability .

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (Isomers 10a and 10b)

  • Structural Difference : Pyridine ring replaces benzene; bromine and chlorine substituents differ in position.
  • Biological Activity :
    • 10a (R-isomer) : IC₅₀ = 1.08 µM against PI3Kα kinase.
    • 10b (S-isomer) : IC₅₀ = 2.69 µM against PI3Kα kinase.
  • Key Insight : Stereochemistry significantly impacts activity, with the R-isomer showing ~2.5-fold greater potency. Molecular docking suggests tighter binding of the R-isomer to PI3Kα’s hydrophobic pocket .

3,4-Dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide

  • Structural Difference : A hydroxylated phenyl group replaces the 1-phenylethyl moiety.

Pyridine Derivatives with Similar N-Substituents

6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile

  • Biological Activity : Inhibits Candida spp. (inhibition zone: 12–16 mm at 0.1% concentration).

Benzamide Analogs

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide

  • Structural Difference: Benzamide replaces sulfonamide; dimethylaminocyclohexyl and isopropyl groups enhance steric bulk.
  • Impact: Benzamides generally exhibit lower solubility than sulfonamides but may show improved CNS penetration. No direct activity data are available for this compound .

Comparative Data Tables

Table 2. Stereochemical Impact on Activity (PI3Kα Inhibition)

Isomer IC₅₀ (µM) Relative Potency
R (10a) 1.08 1.0x
S (10b) 2.69 0.4x

Key Research Findings

Chlorine vs. Fluorine : Dichloro substitution may enhance electrophilic interactions with biological targets compared to difluoro analogs, though fluorine improves metabolic stability .

Stereochemistry : The R-configuration in N-(1-phenylethyl) sulfonamides significantly enhances kinase inhibition, highlighting the importance of chiral centers in drug design .

Core Structure : Pyridine-based sulfonamides (e.g., compound 10a) show potent kinase activity, whereas benzene sulfonamides with hydroxyl groups prioritize solubility over potency .

Biological Activity

3,4-Dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is a compound that has garnered attention in various fields of biological research due to its potential applications in proteomics and its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

The compound is characterized by the following chemical formula: C14_{14}H13_{13}Cl2_{2}NO2_{2}S, with a molecular weight of 330.23 g/mol. The synthesis generally involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 1-phenylethylamine in an organic solvent like dichloromethane or chloroform, followed by purification through recrystallization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group allows it to mimic natural substrates, facilitating binding to active sites and potentially inhibiting enzyme activity. This inhibition can disrupt essential biological pathways, leading to various pharmacological effects .

Biological Applications

Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. This application is crucial for understanding cellular processes and developing therapeutic strategies .

Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors. For instance, sulfonamide derivatives have been reported to inhibit carbonic anhydrase, which has implications for treating conditions like severe heart failure .

Antimicrobial Properties : Research indicates that sulfonamide derivatives possess antimicrobial properties, making them candidates for further exploration in drug development against bacterial infections.

Study on Perfusion Pressure

A study investigated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat hearts. The findings suggested that certain derivatives could significantly alter perfusion pressure at low concentrations (0.001 nM), indicating their potential cardiovascular effects .

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Significant decrease
Compound 20.001Significant decrease
Compound 30.001No significant effect

Pharmacokinetic Studies

Pharmacokinetic parameters for related compounds have been evaluated using computational models such as ADMETlab and SwissADME. These studies indicate variability in permeability across different cell types, which is vital for understanding the bioavailability and therapeutic potential of these compounds .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other sulfonamide derivatives:

Compound Key Difference Biological Activity
3,4-DichlorobenzenesulfonamideLacks phenylethyl groupDifferent reactivity
N-(1-phenylethyl)benzenesulfonamideLacks chloro groupsAltered chemical properties
4-Chloro-N-(1-phenylethyl)benzenesulfonamideContains only one chloro groupVariability in reactivity

Q & A

Basic: What are the standard synthetic routes for 3,4-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between 3,4-dichlorobenzenesulfonyl chloride and 1-phenylethylamine. The reaction is typically conducted in an aprotic solvent (e.g., dichloromethane) with a base like triethylamine or pyridine to neutralize HCl byproducts. Reaction conditions (temperature, stoichiometry, and purification via column chromatography) significantly influence yield .

Basic: What spectroscopic techniques are used to confirm its structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions and aromatic ring geometry. For example, splitting patterns in 1^1H-NMR distinguish between ortho/meta/para substituents .
  • IR Spectroscopy: Peaks near 1150–1350 cm1^{-1} confirm sulfonamide S=O stretching, while N-H stretches appear around 3300 cm1^{-1} .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines, incubation times, and controls.
  • Orthogonal Assays: Validate results using alternative methods (e.g., fluorescence-based vs. colorimetric assays).
  • Purity Verification: Use HPLC (>95% purity) to rule out impurities affecting activity .

Advanced: How to design structure-activity relationship (SAR) studies targeting the sulfonamide moiety?

Methodological Answer:

  • Analog Synthesis: Replace the sulfonamide group with carboxamide or urea derivatives.
  • Biological Testing: Compare inhibition potency against target enzymes (e.g., carbonic anhydrase).
  • Computational Modeling: Perform docking studies to assess binding affinity changes using software like AutoDock .

Basic: What in vitro models are suitable for preliminary antimicrobial screening?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Time-Kill Assays: Evaluate bactericidal vs. bacteriostatic effects over 24 hours .

Advanced: What challenges arise when assessing metabolic stability in hepatic microsomes?

Methodological Answer:

  • Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites.
  • Species Differences: Compare human vs. rodent microsome data to predict interspecies variability.
  • CYP Inhibition: Screen for interactions with cytochrome P450 enzymes to assess drug-drug interaction risks .

Basic: What methods ensure compound purity for pharmacological studies?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (e.g., 254 nm) and acetonitrile/water gradients.
  • Elemental Analysis: Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced: How does molecular docking aid in target identification for this sulfonamide?

Methodological Answer:

  • Protein Preparation: Retrieve crystal structures (e.g., from PDB) and optimize protonation states.
  • Docking Simulations: Use Glide or GOLD to predict binding poses in enzymes like dihydropteroate synthase.
  • Validation: Mutate key residues (e.g., catalytic lysine) to confirm docking predictions .

Basic: What toxicity screening approaches are recommended for early-stage development?

Methodological Answer:

  • In Vitro Cytotoxicity: MTT assay on HepG2 or HEK293 cells to determine IC50_{50}.
  • Acute Toxicity: Dose escalation in rodent models (OECD Guideline 423) to assess LD50_{50} .

Advanced: How to address discrepancies in crystallographic data for structural elucidation?

Methodological Answer:

  • Crystallization Optimization: Vapor diffusion with PEG-based precipitants.
  • Data Refinement: Use SHELX or Phenix to resolve electron density ambiguities.
  • Validation Tools: Check R-factors and Ramachandran plots for model accuracy .

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